molecular formula C21H19Cl4P B1624377 (3,3,3-Trichloropropyl)triphenylphosphonium chloride CAS No. 804482-50-6

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Cat. No. B1624377
M. Wt: 444.2 g/mol
InChI Key: CVLBDGPLEYFDOR-UHFFFAOYSA-M
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Description

(3,3,3-Trichloropropyl)triphenylphosphonium chloride, also known as TPPCl, is a powerful organic compound used in a wide variety of scientific research applications. TPPCl is a quaternary ammonium salt of triphenylphosphonium chloride, a compound made up of three phenyl rings and three chlorine atoms attached to a central phosphorus atom. TPPCl is a highly polar, water-soluble molecule, making it an ideal choice for many scientific research applications.

Scientific Research Applications

Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is utilized in the synthesis of various organic compounds, including (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. The compound is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, and its deprotonation generates 3,3,3-trichloropropyl-1-triphenylphosphorane. This reagent then reacts with aldehydes to yield trichloromethylated (Z)-olefins with high yields and stereospecificities, demonstrating its versatility and efficiency in organic synthesis (Karatholuvhu & Fuchs, 2004).

Catalysis of Phosphorus(V)-mediated Transformations

In the domain of catalysis, (3,3,3-Trichloropropyl)triphenylphosphonium chloride is related to the development of stereospecific triphenylphosphine oxide-catalyzed 1,2-dichlorination reactions of epoxides. This showcases the compound's indirect contribution to catalysis, especially in enhancing the efficiency and selectivity of reactions involving terminal and internal epoxides under Appel conditions (Denton, Tang, & Przeslak, 2010).

Extraction of Palladium(II) from Chloride Solutions

Research on the extraction of palladium(II) from hydrochloric acid solutions has employed phosphonium ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101), demonstrating the practical applications of phosphonium salts in the recovery and purification of precious metals. This highlights the role of phosphonium chloride derivatives in enhancing the efficiency of metal extraction processes (Cieszynska & Wiśniewski, 2010).

Corrosion Inhibition

Studies on the corrosion inhibition of iron in acidic solutions have identified (3,3,3-Trichloropropyl)triphenylphosphonium chloride derivatives as effective inhibitors. These compounds significantly reduce the corrosion rate of iron, indicating their potential in protecting metallic materials against corrosive environments (Khaled, 2004).

properties

IUPAC Name

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBDGPLEYFDOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471894
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

CAS RN

804482-50-6
Record name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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